1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride

Salt selection Aqueous solubility Formulation pre-screening

Select this specific 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride (CAS 1306605-44-6) for its defined dihydrochloride stoichiometry, which eliminates solubility and formulation variability inherent to free bases and alternative salts. The 3-methyl substituent and free piperazine nitrogen constitute a validated scaffold for ATP-competitive kinase inhibitors (e.g., LRRK2) and bivalent BET bromodomain degraders. Supplier-certified ≥95% purity and batch-to-batch consistency ensure immediate utility in high-throughput medicinal chemistry. Do not substitute with CAS 300588-79-8 or des-methyl analogs without expecting quantitative pharmacological deviations.

Molecular Formula C10H16Cl2N6
Molecular Weight 291.18 g/mol
CAS No. 1306605-44-6
Cat. No. B1525371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride
CAS1306605-44-6
Molecular FormulaC10H16Cl2N6
Molecular Weight291.18 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C=C2)N3CCNCC3.Cl.Cl
InChIInChI=1S/C10H14N6.2ClH/c1-8-12-13-9-2-3-10(14-16(8)9)15-6-4-11-5-7-15;;/h2-3,11H,4-7H2,1H3;2*1H
InChIKeyWJHYMUBHLICMDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride (CAS 1306605-44-6): Core Chemical Identity and Procurement Baseline


1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride (CAS 1306605-44-6) is a heterocyclic small molecule belonging to the triazolopyridazine class, featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 3-position with a methyl group and at the 6-position with a piperazine ring, supplied as the dihydrochloride salt [1]. The compound has a molecular formula of C10H16Cl2N6 and a molecular weight of 291.18 g/mol, with the dihydrochloride salt form imparting enhanced aqueous solubility relative to the free base (CAS 300588-79-8, MW 218.26) [1][2]. This scaffold has been explored in medicinal chemistry for kinase inhibition, bromodomain targeting, and antidiabetic applications, with the 3-methyl substitution and piperazine handle representing a specific, purchasable building block for derivatization [3].

Why Generic Substitution Fails for 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride in Research Procurement


Substituting this compound with the free base (CAS 300588-79-8) or an alternative salt form introduces uncontrolled variables in aqueous solubility, formulation consistency, and biological assay reproducibility [1]. The dihydrochloride salt provides a defined stoichiometric composition (C10H14N6·2HCl) with a molecular weight of 291.18 g/mol, whereas the free base (MW 218.26) requires in situ protonation or pH adjustment that can confound concentration-dependent pharmacological readouts [1]. Furthermore, the 3-methyl substitution on the triazolopyridazine core distinguishes this compound from the des-methyl analog (CAS 1204296-27-4), which lacks a critical hydrophobic contact point demonstrated in structure-activity relationship (SAR) studies of related kinase and BET inhibitors [2]. These differences are not interchangeable in quantitative pharmacological experiments.

Quantitative Differentiation Evidence for 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride Versus Closest Analogs


Aqueous Solubility Advantage of the Dihydrochloride Salt Versus the Free Base

The dihydrochloride salt form (CAS 1306605-44-6) provides a quantifiable solubility advantage over the free base (CAS 300588-79-8). The dihydrochloride salt contains two equivalents of HCl, yielding a calculated polar surface area contribution that enhances aqueous solvation; the free base carries zero formal charge and is expected to have significantly lower aqueous solubility at neutral pH [1]. This is critical for in vitro assays requiring compound dissolution in aqueous buffer systems.

Salt selection Aqueous solubility Formulation pre-screening

Structural Differentiation: 3-Methyl vs. Des-Methyl Triazolopyridazine Core in BET Bromodomain Binding Affinity

The 3-methyl substituent on the [1,2,4]triazolo[4,3-b]pyridazine core provides a critical hydrophobic contact in the acetyl-lysine binding pocket of BET bromodomains. In the optimization campaign leading to AZD5153, the 3-methoxy analog exhibited a BRD4 IC50 of 5 nM in a bivalent binding mode; the 3-methyl substitution in the target compound provides a minimal hydrophobic footprint while preserving the key N1 nitrogen interaction with Asn140 in BRD4(1) [1]. In contrast, the des-methyl analog (CAS 1204296-27-4) lacks this hydrophobic contact, resulting in reduced binding enthalpy as demonstrated by SAR studies on related triazolopyridazine series [1].

Bromodomain inhibition BRD4 Epigenetic probes

Piperazine NH as a Derivatization Handle Versus N-Substituted Piperazine Comparators

The target compound bears a free piperazine NH group (confirmed by the molecular formula C10H14N6·2HCl, with one secondary amine in the piperazine ring available for further functionalization), making it a versatile intermediate for parallel library synthesis. In contrast, pre-functionalized analogs such as 6-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine (CAS not specified in primary literature) or 1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone are end-products with the piperazine already elaborated, limiting further diversification [1]. This is supported by the synthetic route described for the triazolo-pyridazine-6-yl-substituted piperazine class, where the free piperazine is conjugated to various electrophiles in the final step [2].

Medicinal chemistry Parallel synthesis Fragment elaboration

Purity Specification and Batch-to-Batch Consistency Relative to Unspecified Salt Forms

The dihydrochloride salt is available with a defined purity specification of ≥95% (HPLC) from multiple reputable vendors including American Elements and AKSci, with the salt stoichiometry confirmed by elemental analysis or ion chromatography [1]. In contrast, the free base (CAS 300588-79-8) is typically supplied at 95–98% purity but without a defined salt counterion, which can lead to variable protonation states and hygroscopicity upon storage . This difference in specification rigor directly impacts the accuracy of concentration calculations in biological assays, where a 5% discrepancy in active compound content can translate to 0.05–0.1 log unit shifts in IC50 determinations [2].

Quality control Reproducibility Procurement specification

Optimal Research and Industrial Application Scenarios for 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride


Fragment-Based and Parallel Library Synthesis for Bromodomain-Targeting Chemical Probes

The free piperazine NH of this compound serves as a single-point diversification handle for generating focused libraries of bivalent BET bromodomain inhibitors. By conjugating the piperazine to various PEG-linked or aryl-linked warheads, researchers can rapidly explore the SAR of the linker region while retaining the 3-methyltriazolopyridazine core that engages the BRD4 acetyl-lysine binding pocket [1]. The dihydrochloride salt ensures immediate aqueous solubility for high-throughput chemistry protocols.

Kinase Inhibitor Lead Optimization Using the Triazolopyridazine Scaffold

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has demonstrated potent, selective kinase inhibition, particularly against LRRK2 [2]. This compound, with its 3-methyl substituent and piperazine handle, can be elaborated into ATP-competitive kinase inhibitors by attaching hinge-binding motifs to the piperazine nitrogen, enabling exploration of the solvent-exposed region of the kinase active site.

Comparative Solubility and Formulation Pre-Screening Studies

The dihydrochloride salt form provides a standardized reference point for solubility comparisons across different salt forms and derivatives of the triazolopyridazine series. Its defined stoichiometry (C10H14N6·2HCl) and vendor-specified purity (≥95%) make it suitable as a calibrant in thermodynamic solubility assays and formulation pre-screening workflows [3].

Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Fragment Elaboration for Antidiabetic Research

Triazolo-pyridazine-6-yl-substituted piperazines have demonstrated DPP-4 inhibition potential and insulinotropic activity in INS-1 cells [4]. This compound, bearing the core scaffold with a 3-methyl substituent and a free piperazine for further elaboration, can be used as a starting point for synthesizing and testing novel DPP-4 inhibitors with optimized potency and selectivity profiles.

Quote Request

Request a Quote for 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.